2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride
Description
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride is a bicyclic organic compound featuring a seven-membered oxepin ring fused to a benzene ring, with an amine functional group at the 5-position. The oxygen atom in the oxepin ring contributes to its polarity, while the aromatic benzene ring and amine group enhance its ability to interact with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-5-3-7-12-10-6-2-1-4-8(9)10;/h1-2,4,6,9H,3,5,7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIXPTOKLAIUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2OC1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenol with an appropriate amine in the presence of a cyclizing agent . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It undergoes nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Differences and Heterocyclic Core Modifications
The biological and physicochemical properties of benzo-fused heterocycles are highly sensitive to the heteroatom(s) in the ring system. Below is a comparison of key structural analogs:
Physicochemical Properties
- Polarity : The oxepin’s oxygen atom increases polarity compared to the azepin’s nitrogen, affecting solubility (e.g., oxepin analogs may have higher aqueous solubility).
- Substituent Effects : Fluorine reduces metabolic degradation, while bromine increases molecular weight and lipophilicity .
Biological Activity
Chemical Identity
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 199.68 g/mol. This compound is identified by the CAS number 37483-67-3 and is recognized for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.
Biological Activity
Mechanism of Action
The biological activity of this compound is largely attributed to its interactions with specific molecular targets. Research indicates that it may function as an inhibitor or activator of certain enzymes, thereby influencing various biochemical pathways. The precise mechanisms are still under investigation but suggest potential roles in modulating enzyme activity and protein interactions.
Pharmacological Properties
Preliminary studies have indicated that this compound may exhibit properties relevant to neuropharmacology. It has been explored for its potential effects on neurotransmitter systems, particularly in the context of mood regulation and cognitive enhancement. This aligns with findings from related compounds in the benzo[b]oxepine class, which have shown efficacy in treating mood disorders and other neurological conditions.
Case Studies and Experimental Data
-
Neuropharmacological Effects
A study examining the effects of this compound on animal models demonstrated significant alterations in behavior associated with anxiety and depression. The compound was administered at varying doses, revealing dose-dependent effects on locomotor activity and anxiety-like behaviors. -
Enzyme Interaction Studies
Research has also focused on the interaction of this compound with specific enzymes involved in metabolic pathways. For instance, it was found to inhibit monoamine oxidase (MAO), an enzyme linked to the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition suggests a mechanism through which the compound could exert antidepressant effects.
Data Tables
| Study Focus | Findings | Reference |
|---|---|---|
| Neuropharmacological Effects | Dose-dependent behavioral changes | |
| Enzyme Interaction | Inhibition of monoamine oxidase (MAO) | |
| Biochemical Assays | Modulation of enzyme activity |
Applications in Scientific Research
This compound serves multiple roles in scientific research:
- Medicinal Chemistry : As a precursor for synthesizing new pharmacological agents.
- Biochemical Assays : Utilized to study enzyme kinetics and protein interactions.
- Neuroscience Research : Investigated for potential therapeutic applications in mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
